Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4
Overview
Description
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a biochemical used for proteomics research1. It has a molecular formula of C12H14D4N2O3 and a molecular weight of 242.311. It is an isotope labelled metabolite of a mixed disulfide S-(N,N-diethyldithiocarbamoyl)-N-acetyl-L-cysteine, an antimutagenic mixed disulfide from disulfiram2.
Synthesis Analysis
While specific synthesis methods for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 are not readily available, diethylamine, a related compound, has been extensively used in chemical synthesis3. It participates in Mannich reactions involving the installation of diethylaminomethyl substituents3.
Molecular Structure Analysis
The molecular structure of Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is represented by the formula C12H14D4N2O31. More detailed structural analysis may be obtained through spectroscopic methods such as NMR or mass spectrometry.
Chemical Reactions Analysis
Specific chemical reactions involving Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 are not readily available. However, diethylamine, a related compound, is known to participate in various reactions, including Mannich reactions3.Physical And Chemical Properties Analysis
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a brown oil4. It has a molecular weight of 242.311. More detailed physical and chemical properties may be obtained through experimental measurements.Safety And Hazards
Specific safety and hazard information for Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is not readily available. However, diethylamine, a related compound, has low toxicity, but the vapor causes transient impairment of vision3.
Future Directions
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 is a biochemical used for proteomics research1. Its future directions may involve its continued use in this field, as well as potential applications in other areas of biochemical research.
Please note that this information is based on available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and safety data sheets.
properties
IUPAC Name |
1,1,2,2-tetradeuterio-N,N-diethyl-2-(4-nitrophenoxy)ethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-3-13(4-2)9-10-17-12-7-5-11(6-8-12)14(15)16/h5-8H,3-4,9-10H2,1-2H3/i9D2,10D2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLZZAXUKBHFTHA-YQUBHJMPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CCOC1=CC=C(C=C1)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)[N+](=O)[O-])N(CC)CC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl[2-(4-nitrophenoxy)ethyl]amine-d4 |
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